molecular formula C9H15ClO2 B3003622 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone CAS No. 77554-94-0

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone

Cat. No.: B3003622
CAS No.: 77554-94-0
M. Wt: 190.67
InChI Key: VCSWVXHTMFKZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is a chemical compound with the molecular formula C9H15ClO2. It is a colorless to light yellow liquid at room temperature and is insoluble in water. This compound is used as an intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is utilized in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal chemistry: In the development of pharmaceutical compounds.

    Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.

    Industrial applications: In the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or thiourea in polar solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanoic acid.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products. The chlorine atom acts as a leaving group, facilitating nucleophilic attack on the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-chloro-1-(2,2-dimethyltetrahydro-2H-thiopyran-4-yl)ethanone: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and reactivity.

Uniqueness

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is unique due to the presence of both a chlorine atom and a tetrahydropyran ring, which confer distinct reactivity and chemical properties. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-1-(2,2-dimethyloxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-9(2)5-7(3-4-12-9)8(11)6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSWVXHTMFKZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.